molecular formula C24H21NO4 B15110259 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Cat. No.: B15110259
M. Wt: 387.4 g/mol
InChI Key: CIMZYMYHUDQOBD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy and amino functional groups attached to a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one: Lacks the 4-methoxyphenyl group, leading to variations in its chemical and biological properties.

Uniqueness

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

7-(3-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C24H21NO4/c1-15-23(16-7-10-19(27-2)11-8-16)24(26)21-12-9-18(14-22(21)29-15)25-17-5-4-6-20(13-17)28-3/h4-14,25H,1-3H3

InChI Key

CIMZYMYHUDQOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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